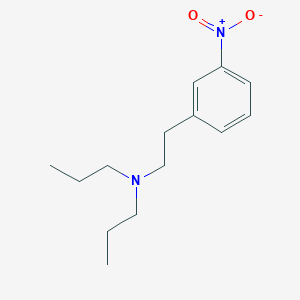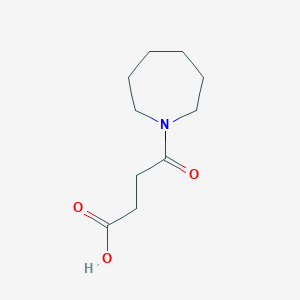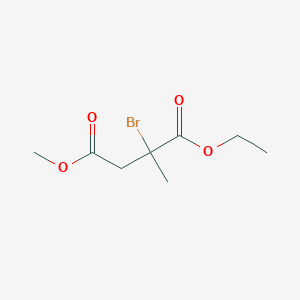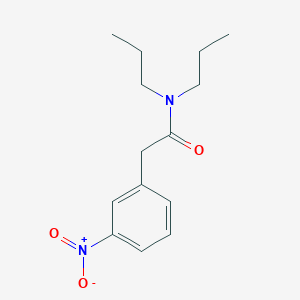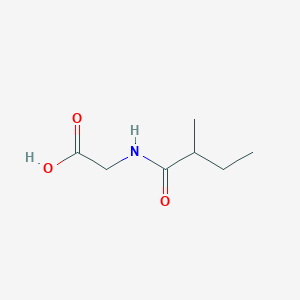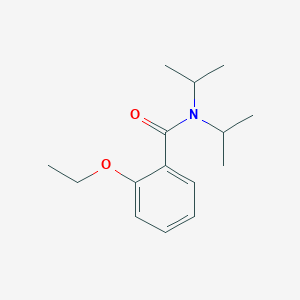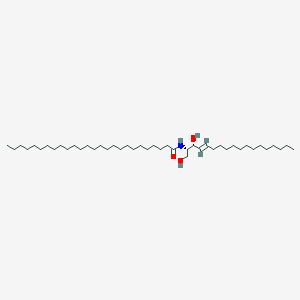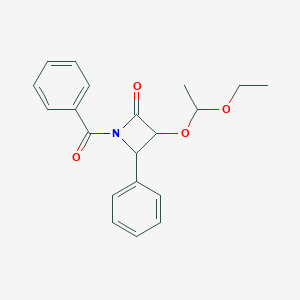
Paclitaxel side chain NO 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Paclitaxel side chain NO 1 is used in the synthesis of Paclitaxel, a chemotherapy medication used to treat various types of cancer . It has a molecular formula of C20H21NO4 and a molecular weight of 339.39 . The IUPAC name is 1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one .
Synthesis Analysis
Paclitaxel side chain NO 1 is synthesized from the N-benzylidene derivative of (S)-(-)-1-(p-mathoxyphenyl)propyl-1-amine, which is obtained by a new resolution procedure . This derivative exhibits moderate selectivity in the reaction with 2-acetoxyketene . The (S)-(-)-1-(p-methoxyphenyl)propyl group can be oxidatively cleaved from the resultant β-lactam, an important precursor for taxane semi-synthesis .
Molecular Structure Analysis
The pharmacological activity of Paclitaxel is mainly determined by the ester side chain at the C-13 position, the A ring, the C-2 benzoyl group, and the oxetane ring in its structure . The phenyl rings located on the side chain indicate lipophilicity, revealing that the side chain is more hydrophobic than the main taxane ring .
Chemical Reactions Analysis
Paclitaxel side chain NO 1 shows the highest solubility in PEG 400 due to the possible hydrophobic interaction of the drug with polyethylene chains . The solubility of Paclitaxel in ethanol is higher than its aqueous solubility, accentuating the importance of hydrogen bonding .
Physical And Chemical Properties Analysis
Paclitaxel side chain NO 1 has a boiling point of 464.8±55.0°C at 760 mmHg and a density of 1.2±0.1 g/cm3 . It is highly lipophilic and poorly water-soluble with a logP value of approximately 4 and aqueous solubility of less than 0.01 mg/mL .
Safety And Hazards
Direcciones Futuras
Researchers are exploring various methods such as chemical synthesis, artificial culture, microbial fermentation, and tissue cell culture to obtain Paclitaxel to meet the clinical demand for this drug . More than twenty routes for the semi-synthesis of Paclitaxel have been reported, and three different types of side chains, including linear phenylisoserine, β-lactam tetracyclic, and oxazolidine pentacyclic, are primarily utilized to react with 7-triethylsilyl baccatin III (7-TES-baccatin III), which is then deprotected to produce Paclitaxel .
Propiedades
IUPAC Name |
1-benzoyl-3-(1-ethoxyethoxy)-4-phenylazetidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-3-24-14(2)25-18-17(15-10-6-4-7-11-15)21(20(18)23)19(22)16-12-8-5-9-13-16/h4-14,17-18H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYLUBKWRZCOQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1C(N(C1=O)C(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Paclitaxel side chain NO 1 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

